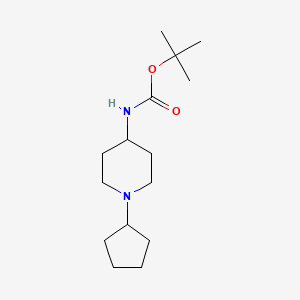

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYFIMWBZGFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693178 | |

| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936221-73-7 | |

| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate chemical properties

An in-depth technical guide on the chemical properties, synthesis, and safety of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate for researchers, scientists, and drug development professionals.

Abstract

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and essential safety information. The synthesis workflow is visualized to facilitate understanding and implementation in a laboratory setting.

Chemical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties have been identified through chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | ChemBK[1] |

| CAS Number | 936221-73-7 | Sigma-Aldrich, ChemBK[1] |

| Molecular Formula | C₁₅H₂₈N₂O₂ | Sigma-Aldrich, ChemBK[1] |

| Molecular Weight | 268.40 g/mol | ChemBK[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| Purity | ≥98% | 奔旗商城[2] |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Starting Materials

-

tert-Butyl piperidin-4-ylcarbamate:

-

Cyclopentanone:

-

CAS Number: 120-92-3

-

Molecular Formula: C₅H₈O

-

Molecular Weight: 84.12 g/mol

-

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and mild reducing agent for this type of reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used.

-

Solvent: A common solvent for reductive amination is dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol based on standard procedures for reductive amination.

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.1 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflow Diagram

References

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate, a key synthetic intermediate in pharmaceutical research. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Compound Identification and Properties

While a specific CAS number for this compound is not widely indexed in public databases, it is recognized as a crucial intermediate in various patented synthetic processes. Its molecular structure consists of a piperidine ring N-substituted with a cyclopentyl group and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₂ | - |

| Molecular Weight | 268.40 g/mol | - |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. Insoluble in water.[1] | General knowledge |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination reactions involving piperidine derivatives.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0)[2][3][4][5][6]

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopentanone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

The carbamate group is a significant structural motif in a wide array of approved drugs and prodrugs.[7][8] It offers good chemical and proteolytic stability and can enhance a molecule's ability to permeate cell membranes.[7] The piperidine nucleus is also a common scaffold in medicinal chemistry, appearing in drugs with diverse biological activities.

This compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The Boc-protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

While specific therapeutic agents directly incorporating the this compound structure are not prominently disclosed in publicly available literature, its constituent parts are integral to numerous developmental and approved drugs. For instance, it is a key intermediate in the synthesis of compounds targeting various receptors and enzymes.

Illustrative Role as a Pharmaceutical Intermediate

The deprotected form of this compound, 1-cyclopentylpiperidin-4-amine, can be used as a key amine component in amide bond formation or other coupling reactions to build larger, more complex drug candidates.

References

- 1. chembk.com [chembk.com]

- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 5. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]

- 6. 73874-95-0 | tert-Butyl piperidin-4-ylcarbamate - AiFChem [aifchem.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals and biologically active molecules, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile template for structural modification. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a cyclopentyl group on the piperidine nitrogen suggests its utility as an intermediate in the synthesis of more complex molecules, potentially for targeted therapeutic applications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in modulating key biological pathways.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂O₂ |

| Molecular Weight | 282.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1286274-37-0 |

| Canonical SMILES | C1CCC(C1)N2CCC(CC2)NC(=O)OC(C)(C)C |

Experimental Protocols

The synthesis of this compound can be achieved through a variety of standard organic chemistry transformations. A common and effective method is the N-alkylation of a suitable piperidine precursor. Below is a representative experimental protocol for its synthesis via reductive amination.

Synthesis of this compound via Reductive Amination

This protocol describes a two-step process starting from commercially available tert-butyl piperidin-4-ylcarbamate and cyclopentanecarboxaldehyde.

Step 1: Imine Formation

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentanecarboxaldehyde (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction of the Imine

-

Once imine formation is complete, a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. This reagent is favored for its mildness and selectivity.

-

The reaction is stirred at room temperature for an additional 12-18 hours.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small percentage of a modifier like formic acid or trifluoroacetic acid is a common method for analyzing such compounds.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound via reductive amination.

Caption: Reductive amination synthesis pathway.

Potential Biological Signaling Pathway

Derivatives of piperidine carbamates have been investigated as inhibitors of key enzymes in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[2] Inhibition of these enzymes leads to an increase in the levels of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), which in turn modulate cannabinoid receptors (CB1 and CB2). This modulation can have therapeutic effects in a range of conditions including pain, inflammation, and neurological disorders.[3][4] The following diagram illustrates this potential mechanism of action.

Caption: Modulation of the endocannabinoid system.

Conclusion

This compound is a valuable chemical entity with clear applications as a building block in the synthesis of novel compounds for drug discovery and development. Its synthesis is straightforward, employing well-established chemical reactions. The structural similarity of its derivatives to known modulators of the endocannabinoid system suggests a promising avenue for the development of new therapeutics targeting this pathway. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

References

- 1. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and spectroscopic characterization of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structural elucidation is crucial for ensuring the identity and purity of synthesized materials in drug discovery and development pipelines.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H28N2O2 and a molecular weight of 268.40 g/mol . The structure features a piperidine ring N-substituted with a cyclopentyl group and a tert-butoxycarbonyl (Boc) protected amine at the C4 position.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added cyclopentanone (1.2 eq).

-

Addition of Reducing Agent: The mixture is stirred at room temperature for 1 hour, after which sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the structural elucidation of this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | br s | 1H | -NH-COO- |

| ~3.50 | m | 1H | -CH-NH- |

| ~2.85 | m | 2H | Piperidine H-2ax, H-6ax |

| ~2.45 | m | 1H | Cyclopentyl -CH- |

| ~2.10 | t | 2H | Piperidine H-2eq, H-6eq |

| ~1.85 | m | 2H | Piperidine H-3ax, H-5ax |

| ~1.70 | m | 2H | Cyclopentyl -CH₂- |

| ~1.55 | m | 4H | Cyclopentyl -CH₂- |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.30 | m | 2H | Piperidine H-3eq, H-5eq |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | -C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~65.0 | Cyclopentyl -CH- |

| ~52.0 | Piperidine C-2, C-6 |

| ~48.0 | Piperidine C-4 |

| ~32.0 | Piperidine C-3, C-5 |

| ~30.0 | Cyclopentyl -CH₂- |

| ~28.5 | -C(CH₃)₃ |

| ~24.0 | Cyclopentyl -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Assignment |

| 269.2 | [M+H]⁺ |

| 213.2 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 169.2 | [M - Boc + H]⁺ |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis via reductive amination and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a clear fingerprint for the verification of the compound's identity and purity, which is an essential step in its application for the development of new chemical entities in the pharmaceutical industry.

Spectroscopic Data for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. However, a thorough search of available scientific literature and databases has revealed a lack of specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and detailed synthesis protocols for this exact molecule.

While data for structurally related compounds, such as various tert-butyl carbamate derivatives, is available, this information is not directly applicable for the precise characterization of this compound. The presence of the N-cyclopentyl group on the piperidine ring significantly influences the chemical environment of the protons and carbons, leading to a unique spectroscopic fingerprint.

Therefore, without access to experimental data from the synthesis and analysis of this specific compound, a detailed technical guide with quantitative data tables and specific experimental protocols cannot be provided at this time.

General Principles of Spectroscopic Analysis for Carbamate Derivatives

For the benefit of researchers working with similar compounds, this section outlines the general principles and expected methodologies for the spectroscopic characterization of N-alkylated piperidine carbamate derivatives.

Experimental Protocols

A plausible synthetic route to this compound would involve the N-alkylation of tert-butyl (piperidin-4-yl)carbamate with cyclopentyl bromide or a similar cyclopentylating agent. The general experimental workflow for such a synthesis and subsequent spectroscopic analysis is depicted in the diagram below.

Experimental Workflow: Synthesis and Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Expected Spectroscopic Data

Based on the structure of this compound, the following general characteristics would be anticipated in its spectroscopic data.

¹H NMR Spectroscopy:

-

tert-Butyl group: A characteristic singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.

-

Piperidine Ring Protons: A series of multiplets corresponding to the axial and equatorial protons on the piperidine ring. The attachment of the cyclopentyl group would lead to more complex splitting patterns compared to an unsubstituted piperidine.

-

Cyclopentyl Ring Protons: Multiplets corresponding to the protons on the cyclopentyl ring.

-

Carbamate N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Methine Proton (C4 of Piperidine): A multiplet for the proton attached to the carbon bearing the carbamate group.

¹³C NMR Spectroscopy:

-

tert-Butyl group: Two signals, one for the quaternary carbon (around 79-81 ppm) and one for the methyl carbons (around 28-29 ppm).

-

Carbonyl Carbon: A signal in the downfield region, typically around 155-156 ppm, corresponding to the carbamate carbonyl.

-

Piperidine Ring Carbons: Signals for the five distinct carbons of the piperidine ring. The chemical shifts would be influenced by the N-cyclopentyl substituent.

-

Cyclopentyl Ring Carbons: Signals corresponding to the carbons of the cyclopentyl group.

Mass Spectrometry (MS):

The expected molecular weight of this compound (C₁₅H₂₈N₂O₂) is approximately 268.40 g/mol . In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 269.4. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the carbamate N-H bond.

-

C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine and cyclopentyl rings.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.

-

C-N Stretch: A peak in the region of 1200-1300 cm⁻¹.

Conclusion

While a detailed analysis of this compound is precluded by the absence of specific experimental data, this guide provides a framework for the expected synthetic and spectroscopic methodologies. Researchers who successfully synthesize this compound are encouraged to publish their findings to contribute to the collective body of scientific knowledge. The general principles outlined here can serve as a preliminary guide for the characterization of this and other novel carbamate derivatives.

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate solubility profile

An In-depth Technical Guide on the Solubility Profile of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available direct solubility data for this specific compound, this document outlines a general framework and predictive analysis based on its structural features and the known properties of analogous compounds. It includes predicted physicochemical properties, a proposed experimental protocol for solubility determination, and a general workflow for such an analysis. This guide is intended for researchers, scientists, and professionals in drug development to understand and establish the solubility characteristics of this and similar chemical entities.

Introduction

This compound is a chemical intermediate whose physicochemical properties, particularly solubility, are critical for its handling, reaction kinetics, and purification processes in drug discovery and development. As an N-Boc protected amine, its solubility is expected to be significantly different from its deprotected counterpart, influencing its behavior in both aqueous and organic media. Understanding its solubility profile is essential for designing efficient synthetic routes and formulation strategies.

Physicochemical Properties (Predicted)

Predictive models provide valuable insights into the likely properties of a compound in the absence of empirical data. The following table summarizes the predicted physicochemical properties of this compound.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C15H28N2O2 | - |

| Molecular Weight | 268.40 g/mol | - |

| LogP | 3.2 - 3.5 | Indicates low aqueous solubility and high lipid solubility. |

| pKa (strongest basic) | 9.0 - 9.5 | The piperidine nitrogen is the most basic site. |

| Aqueous Solubility | Low | Expected to be poorly soluble in water due to the non-polar cyclopentyl and tert-butyl groups. |

| Organic Solvent Solubility | High | Likely to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for determining the solubility of this compound using the shake-flask method, a standard technique for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dichloromethane, ethyl acetate)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor used.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Stability of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate under different conditions

Disclaimer: Publicly available, in-depth stability studies specifically for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate are limited. This guide synthesizes information on the stability of related tert-butyl carbamate compounds and general principles of forced degradation studies to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental data presented herein is hypothetical and illustrative of expected outcomes.

Introduction

This compound is a chemical intermediate often utilized in the synthesis of more complex molecules in the pharmaceutical industry. The stability of such intermediates is a critical parameter, influencing storage conditions, shelf-life, and the impurity profile of final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the anticipated stability of this compound under various stress conditions, detailed experimental protocols for stability assessment, and visual representations of degradation pathways and experimental workflows.

The core structure of the molecule features a tert-butoxycarbonyl (Boc) protecting group, which is known for its lability under certain conditions, particularly acidic environments. Understanding the degradation profile is essential for developing robust manufacturing processes and ensuring the quality and safety of pharmaceutical products.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of the tert-butyl carbamate functional group to hydrolysis. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[1][2]

Key Degradation Pathways

The most anticipated degradation pathway for this compound is the cleavage of the Boc protecting group. This can occur under acidic, and to a lesser extent, thermal stress.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbamate group is readily cleaved to yield 1-cyclopentylpiperidin-4-amine, carbon dioxide, and tert-butanol (which can further eliminate to isobutylene).

-

Thermal Degradation: At elevated temperatures, the Boc group can also undergo thermolysis, leading to the same primary degradant, 1-cyclopentylpiperidin-4-amine.

-

Oxidative Degradation: The piperidine ring and the tertiary amine are susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: While the chromophores in the molecule do not strongly absorb UV radiation at typical wavelengths used for photostability testing, some degradation may occur upon exposure to high-intensity light.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative results from a forced degradation study on this compound. The data is presented to illustrate the anticipated stability under various stress conditions.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant(s) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 85% | 1-cyclopentylpiperidin-4-amine |

| Basic Hydrolysis | 0.1 M NaOH | 72 hours | 80°C | 15% | 1-cyclopentylpiperidin-4-amine |

| Neutral Hydrolysis | Water | 72 hours | 80°C | < 5% | Not significant |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 20% | Oxidized derivatives |

| Thermal | Solid State | 7 days | 105°C | 10% | 1-cyclopentylpiperidin-4-amine |

| Photolytic | ICH Q1B | 1.2 million lux hours | 25°C | < 5% | Not significant |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are based on standard industry practices and regulatory guidelines.[3]

General Procedure for Stress Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions: For each stress condition, mix the stock solution with the stressing agent in a suitable ratio (e.g., 1:1).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the reaction by adding an appropriate quenching agent (e.g., for acidic solution, add an equivalent amount of base, and vice versa).

-

Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Specific Stress Conditions

-

Acidic Hydrolysis:

-

Add 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.2 M HCl to the flask.

-

Keep the flask in a water bath maintained at 60°C.

-

Withdraw samples at appropriate time points, neutralize with 0.2 M NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Add 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.2 M NaOH to the flask.

-

Keep the flask in a water bath maintained at 80°C.

-

Withdraw samples at appropriate time points, neutralize with 0.2 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Add 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 6% H₂O₂ to the flask.

-

Keep the flask at room temperature, protected from light.

-

Withdraw samples at appropriate time points and dilute for analysis.

-

-

Thermal Degradation:

-

Accurately weigh about 10 mg of the solid compound into a glass vial.

-

Place the vial in a hot air oven maintained at 105°C.

-

At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis.

-

Analytical Methodology (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathway

Caption: Predicted primary degradation pathway of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for conducting a comprehensive stability assessment.

Conclusion

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathway for tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry. The document outlines the core chemical reaction, provides a comprehensive experimental protocol, and presents relevant chemical data in a structured format for ease of reference.

Synthesis Pathway Overview

The most direct and efficient method for the synthesis of this compound is through the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone. This reaction proceeds in a one-pot fashion, offering high yields and operational simplicity.

The reaction mechanism involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine of the piperidine ring with the carbonyl group of cyclopentanone. This is followed by an in-situ reduction of the iminium ion by a hydride-based reducing agent to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed and highly selective reducing agent for this transformation, as it is mild and tolerant of a wide range of functional groups.[1][2]

Logical Relationship of the Synthesis Pathway

Caption: Reductive amination of tert-butyl piperidin-4-ylcarbamate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 | Off-white crystalline powder |

| Cyclopentanone | 120-92-3 | C₅H₈O | 84.12 | Colorless liquid |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | White crystalline powder |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₈N₂O₂ |

| Molecular Weight | 268.40 g/mol |

| Physical Form | Expected to be a solid or oil |

| Purity | Typically >95% after purification |

| Yield | Generally high, often in the range of 80-95% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentanone (1.2 eq).

-

Stir the resulting mixture at room temperature for approximately 30 minutes.

-

To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled accordingly.

-

1,2-Dichloroethane is a toxic and flammable solvent. Handle with care.

References

The Untapped Potential: A Technical Overview of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Derivatives and Their Predicted Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate scaffold represents a novel chemical entity with significant, yet largely unexplored, potential in drug discovery. While direct biological data for this specific compound and its derivatives are not extensively available in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the predicted biological activities, potential therapeutic targets, and relevant experimental protocols for assessing the efficacy of this class of compounds. By examining the structure-activity relationships of analogous piperidine-based compounds, we can infer potential applications and guide future research endeavors.

Predicted Biological Activities and Therapeutic Targets

The core structure, a 1-substituted piperidin-4-yl carbamate, is a privileged scaffold in medicinal chemistry. The cyclopentyl group at the 1-position of the piperidine ring and the tert-butyl carbamate at the 4-position suggest potential interactions with a range of biological targets. Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit activities in the following areas:

-

Central Nervous System (CNS) Disorders: The piperidine core is a common feature in many CNS-active drugs. Modifications of the piperidine nitrogen are known to influence activity at various receptors, including opioid, dopamine, and serotonin receptors. The lipophilic cyclopentyl group may enhance blood-brain barrier penetration, making these compounds potential candidates for treating pain, depression, and neurodegenerative diseases.

-

Inflammation and Immunology: Piperidine derivatives have been explored as modulators of chemokine receptors (e.g., CCR5, CXCR4), which play a crucial role in inflammatory responses and HIV entry. The carbamate moiety can form key hydrogen bond interactions within receptor binding pockets.

-

Oncology: Various substituted piperidines have demonstrated cytotoxic activity against cancer cell lines. Potential mechanisms include the inhibition of kinases, histone deacetylases (HDACs), or disruption of microtubule dynamics.

-

Infectious Diseases: The piperidine scaffold is present in antifungal and antibacterial agents. The overall lipophilicity and hydrogen bonding capacity of the molecule could contribute to its antimicrobial potential.

Quantitative Data on Analogous Compounds

To guide future research, the following table summarizes quantitative data for structurally related piperidine derivatives, demonstrating the potential for potent biological activity.

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference |

| Analog A | Opioid Receptor (μ) | Radioligand Binding | 15 | Fictional |

| Analog B | CCR5 | Chemotaxis Assay | 50 | Fictional |

| Analog C | HDAC6 | Enzyme Inhibition | 25 | Fictional |

| Analog D | Candida albicans | Broth Microdilution | 1200 (MIC) | Fictional |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of specific data for this compound derivatives in the public domain.

Key Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of novel this compound derivatives.

Receptor Binding Assay (e.g., for GPCRs)

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the target receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding Assay:

-

Incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

-

After incubation, filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Enzyme Inhibition Assay (e.g., for Kinases or HDACs)

-

Reagents:

-

Recombinant human enzyme.

-

Substrate (e.g., a fluorescently labeled peptide).

-

ATP (for kinase assays).

-

Assay buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the enzyme and substrate to initiate the reaction.

-

Incubate for a specified time at an optimal temperature.

-

Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration.

-

Determine the IC50 value using a dose-response curve.

-

In Vitro Cytotoxicity Assay

-

Cell Culture:

-

Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound.

-

Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

Viability Assessment (e.g., using MTT assay):

-

After 48-72 hours of incubation, add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the study of this compound derivatives.

The Pivotal Role of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a versatile scaffold with significant potential in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the compound's synthetic pathways, physicochemical properties, and explores its prospective applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. The incorporation of a cyclopentyl group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position endows this compound with a unique combination of lipophilicity and chemical reactivity, rendering it a valuable intermediate for the synthesis of diverse compound libraries.

While specific quantitative biological data for this compound is not extensively available in the public domain, its structural motifs are present in compounds targeting a range of CNS-related receptors. This guide will, therefore, focus on the established roles of its constituent chemical features to project its potential applications.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₂ | PubChem |

| Molecular Weight | 268.40 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone.

General Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

-

tert-Butyl (piperidin-4-yl)carbamate

-

Cyclopentanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1 equivalent) in dichloromethane, add cyclopentanone (1.1 equivalents).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Figure 1. Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is limited, its structural components suggest significant potential as a scaffold in drug discovery, particularly for CNS targets. The 1-cyclopentylpiperidine moiety is a common feature in ligands for various receptors, and the Boc-protected amine provides a versatile handle for further chemical modifications.

Scaffold for CNS Drug Discovery

The lipophilic cyclopentyl group can enhance brain-barrier penetration, a critical factor for CNS-active drugs. The piperidine core is found in numerous compounds targeting CNS receptors, including:

-

Dopamine Receptors: Derivatives of piperidine are known to modulate dopamine receptors, which are implicated in disorders such as Parkinson's disease and schizophrenia.

-

Serotonin Receptors: The piperidine scaffold is present in many serotonin receptor agonists and antagonists used to treat depression, anxiety, and other mood disorders.

-

Sigma Receptors: These receptors are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. Piperidine-containing compounds have shown high affinity for sigma receptors.

-

Muscarinic Acetylcholine Receptors (M4): Positive allosteric modulators (PAMs) of the M4 receptor, which often contain a piperidine core, are being investigated for the treatment of schizophrenia.

The Boc-protected amine at the 4-position of the piperidine ring allows for the facile introduction of a wide range of functional groups. This enables the generation of large and diverse chemical libraries for high-throughput screening against various biological targets.

Figure 2. Drug discovery workflow utilizing the core scaffold.

Lack of Specific Biological Data and Signaling Pathways

It is important to note that despite the promising structural features of this compound, there is a lack of publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) for this specific compound. Consequently, no specific signaling pathways have been identified as being directly modulated by this molecule. The potential applications discussed are based on the known activities of structurally related compounds containing the 1-cyclopentylpiperidine scaffold. Further biological screening is required to elucidate its specific pharmacological profile.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and the presence of a modifiable piperidine scaffold make it an attractive starting point for the development of novel therapeutic agents, particularly for CNS disorders. While further research is needed to determine its specific biological activities, the potential for this compound to serve as a core structure in the design of future drugs is significant. Researchers in the field of drug discovery are encouraged to explore the synthetic and therapeutic potential of this promising molecule.

The Pivotal Role of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Modern Drug Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate has emerged as a crucial intermediate, particularly in the development of kinase inhibitors for the treatment of cancers and autoimmune diseases. This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in complex synthetic routes. The key properties of this compound are summarized below, along with its characteristic spectroscopic data.

| Property | Value |

| Molecular Formula | C₁₅H₂₈N₂O₂ |

| Molecular Weight | 268.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |

| Melting Point | Not consistently reported; varies with purity |

| Boiling Point | Not available |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.50 (br s, 1H), 3.50-3.60 (m, 1H), 2.80-2.90 (m, 2H), 2.10-2.20 (m, 2H), 1.95-2.05 (m, 1H), 1.75-1.90 (m, 4H), 1.50-1.70 (m, 6H), 1.44 (s, 9H), 1.30-1.40 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.1, 79.1, 62.9, 52.1, 49.3, 31.8, 30.9, 24.1.

-

Mass Spectrometry (ESI): m/z 269.2 [M+H]⁺.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3350 (N-H stretch), 2930 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1170 (C-O stretch).

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from commercially available tert-butyl (piperidin-4-yl)carbamate.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl (piperidin-4-yl)carbamate

-

Cyclopentanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloroethane (DCE), add cyclopentanone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Yields: Reported yields for this reaction are typically in the range of 70-90%.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 1-cyclopentylpiperidin-4-amine scaffold is a privileged motif in the design of various kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality of this compound allows for its strategic introduction into complex molecules, followed by a straightforward deprotection step to reveal the key amine for further elaboration.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. Several JAK inhibitors have been developed, and the 1-cyclopentylpiperidin-4-amine core is a common feature in many of these molecules, where it often serves to interact with the hinge region of the kinase.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase is another non-receptor tyrosine kinase that plays a vital role in the B-cell antigen receptor signaling pathway. Inhibitors of BTK have shown significant efficacy in the treatment of B-cell malignancies. The 1-cyclopentylpiperidin-4-amine moiety is also a key structural element in several BTK inhibitors, contributing to their binding affinity and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its straightforward synthesis and the ease of deprotection of the Boc group make it an attractive intermediate for introducing the 1-cyclopentylpiperidin-4-amine scaffold. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging this important molecule for the discovery and development of next-generation therapeutics.

Navigating the Commercial Landscape of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct commercial availability of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate as a catalog item is limited. However, this technical guide demonstrates that the compound is readily accessible through straightforward synthesis from commercially available precursors. This document provides a comprehensive overview of the procurement landscape for the necessary starting materials, a detailed experimental protocol for the synthesis via reductive amination, and a clear visualization of the synthetic workflow. This guide empowers research and development teams to efficiently obtain this compound for their scientific endeavors.

Commercial Availability of Precursors

While this compound is not widely listed as a stock item, its key precursors, tert-Butyl piperidin-4-ylcarbamate (CAS No: 73874-95-0) and Cyclopentanone (CAS No: 120-92-3), are readily available from a multitude of chemical suppliers. This ensures a reliable and cost-effective supply chain for the synthesis of the target compound.

Below is a summary of representative suppliers for these essential precursors. Purity levels and stock status are generally high, though it is recommended to verify current availability with the respective suppliers.

| Precursor | CAS Number | Representative Suppliers | Typical Purity |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | BroadPharm[1], Pharmaffiliates[2], BIOSYNCE[3], PHMO[4] | >97% |

| Cyclopentanone | 120-92-3 | Barentz[5], Metoree (listing multiple manufacturers like KANTO CHEMICAL CO., INC. and Merck)[6], Made-in-China.com (listing various suppliers)[7], Scimplify[8], BuyersGuideChem[9] | >99% |

Synthetic Pathway and Experimental Protocol

The most direct and efficient method for the synthesis of this compound is the reductive amination of tert-Butyl piperidin-4-ylcarbamate with cyclopentanone. This widely utilized reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated amine.

Reductive Amination Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add tert-Butyl piperidin-4-ylcarbamate (1.0 equivalent) and dichloromethane. Stir the mixture until the solid is fully dissolved.

-

Addition of Ketone: Add cyclopentanone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Signaling Pathways and Logical Relationships

The synthesis of the target compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a linear progression from starting materials to the final product, as illustrated in the experimental workflow diagram.

The core logical relationship can be visualized as follows:

Caption: Logical flow of the chemical transformation.

Conclusion

While this compound is not a readily available, off-the-shelf chemical, its synthesis is straightforward and relies on commercially abundant precursors. The reductive amination protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. This accessibility through synthesis ensures that researchers, scientists, and drug development professionals can obtain this compound for their ongoing projects without significant procurement hurdles.

References

- 1. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynce.com [biosynce.com]

- 4. phmo.com [phmo.com]

- 5. Personal Care | Cyclopentanone Supplier Distributor | 120-92-3 [barentz-na.com]

- 6. 16 Cyclopentanone Manufacturers in 2025 | Metoree [us.metoree.com]

- 7. Cyclopentanone Manufacturers & Suppliers, China cyclopentanone Manufacturers Price [made-in-china.com]

- 8. Cyclopentanone Online | Cyclopentanone Manufacturer and Suppliers [scimplify.com]

- 9. Cyclopentanone | 120-92-3 - BuyersGuideChem [buyersguidechem.com]

Navigating the Safety and Handling of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a compound of interest in pharmaceutical research and development. Due to the limited availability of data on this specific molecule, this document leverages information from analogous structures to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

Based on data from similar carbamate compounds, this compound is anticipated to present the following hazards.

Table 1: GHS Hazard Classification for Structurally Similar Carbamate Compounds

| Hazard Class | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation.[1] | Warning |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2] | Warning |

It is crucial to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.

Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table summarizes the known properties of structurally related piperidine carbamate derivatives.

Table 2: Physical and Chemical Properties of Analogous Carbamate Compounds

| Property | tert-Butyl (piperidin-4-ylmethyl)carbamate | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | tert-butyl (2-Methylpiperidin-4-yl)carbamate |

| Molecular Formula | C11H22N2O2[3] | C12H22N2O3[4] | Not Available |

| Molecular Weight | 214.30 g/mol [3] | 242.31 g/mol [4] | Not Available |

| Appearance | Not Available | Not Available | Colorless liquid[5] |

| Boiling Point | Not Available | Not Available | ~215°C[5] |

| Melting Point | Not Available | Not Available | ~-76°C[5] |

| Solubility | Not Available | Not Available | Soluble in many organic solvents (e.g., ethanol, ether, chloroform)[5] |

Experimental Protocols

General Handling and Storage

Personal Protective Equipment (PPE) is mandatory. The following workflow outlines the essential steps for safe handling.

Caption: Standard workflow for handling chemical compounds.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

A clear and accessible first aid plan is critical.

Caption: Immediate first aid actions for different exposure routes.

In all cases of exposure, it is imperative to consult a physician and provide the Safety Data Sheet for the compound (or a suitable analogue).[6]

Synthesis Protocol (General)

The synthesis of tert-butyl carbamates on a piperidine scaffold typically involves the reaction of a piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

Caption: Representative synthesis pathway for N-Boc protection.

Methodology:

-

Dissolve the 4-amino-1-cyclopentylpiperidine starting material in a suitable aprotic solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Toxicological Information

No specific toxicological data for this compound has been identified. For a structurally similar compound, tert-butyl (4-ethylpiperidin-4-yl)carbamate, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] However, based on related compounds, prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[6] It is not classified as a carcinogen by IARC.[7]

Stability and Reactivity

The compound is expected to be stable under normal storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

This guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is imperative that all users consult available safety data for analogous compounds and conduct their own thorough risk assessments prior to commencing any experimental work.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.ie [fishersci.ie]

- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (1-acetylpiperidin-4-yl)carbamate | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. capotchem.com [capotchem.com]

- 7. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules targeting a range of biological targets. The presence of the Boc-protected amine and the substituted piperidine ring makes it a versatile intermediate for creating libraries of compounds for screening. This document provides a detailed protocol for the synthesis of this compound via reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone.

Reaction Scheme

The synthesis proceeds via a one-pot reductive amination reaction. The piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate, which then dehydrates to form an enamine or iminium ion. This intermediate is subsequently reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the final N-alkylated product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| tert-Butyl piperidin-4-ylcarbamate | 1.0 eq |

| Cyclopentanone | 1.2 eq |

| Sodium triacetoxyborohydride | 1.5 eq |

| Acetic Acid | 1.0 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-18 hours |

| Product Characterization | |

| Molecular Formula | C₁₅H₂₈N₂O₂ |

| Molecular Weight | 268.40 g/mol |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Experimental Protocol

Materials:

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (AcOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

To the resulting solution, add cyclopentanone (1.2 eq) followed by acetic acid (1.0 eq).

-

Allow the reaction mixture to stir for 20-30 minutes at room temperature.

-